molecular formula C20H12ClF2N3OS B2631959 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 899736-01-7

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2631959
CAS No.: 899736-01-7
M. Wt: 415.84
InChI Key: XDXQDKPYXYYAHD-UHFFFAOYSA-N
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Description

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, difluoro, benzothiazolyl, and pyridinyl groups

Preparation Methods

The synthesis of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide include:

    3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide: Lacks the pyridinyl group.

    N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide: Lacks the chloro group.

    3-chloro-N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide: Lacks the difluoro groups.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3OS/c21-13-5-3-4-12(8-13)19(27)26(11-15-6-1-2-7-24-15)20-25-18-16(23)9-14(22)10-17(18)28-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQDKPYXYYAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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